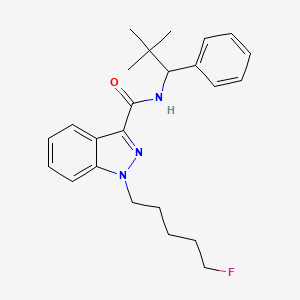
N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-tert-Butylbenzyl-PINACA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is an analytical reference standard used primarily for research and forensic applications .
Métodos De Preparación
The synthesis of 5-fluoro-tert-Butylbenzyl-PINACA involves several steps, including the formation of the indazole core, the introduction of the fluoropentyl chain, and the attachment of the tert-butylbenzyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques .
Análisis De Reacciones Químicas
5-fluoro-tert-Butylbenzyl-PINACA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation reactions can introduce or replace halogen atoms in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-fluoro-tert-Butylbenzyl-PINACA is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: Researchers study its interactions with biological systems to understand its effects and potential toxicity.
Medicine: It is used in forensic toxicology to detect and quantify synthetic cannabinoids in biological samples.
Industry: It is utilized in the development and testing of new synthetic cannabinoids for potential therapeutic applications
Mecanismo De Acción
5-fluoro-tert-Butylbenzyl-PINACA exerts its effects by acting as an agonist to the human cannabinoid CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological and psychological effects .
Comparación Con Compuestos Similares
5-fluoro-tert-Butylbenzyl-PINACA is structurally similar to other synthetic cannabinoids such as:
5-fluoro ADB:
ADB-PINACA: Another synthetic cannabinoid with a similar indazole-3-carboxamide structure.
5F-ADB-PINACA: Shares structural similarities and receptor activity with 5-fluoro-tert-Butylbenzyl-PINACA.
The uniqueness of 5-fluoro-tert-Butylbenzyl-PINACA lies in its specific structural modifications, which may result in different pharmacological properties and potency compared to other synthetic cannabinoids.
Propiedades
Fórmula molecular |
C24H30FN3O |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H30FN3O/c1-24(2,3)22(18-12-6-4-7-13-18)26-23(29)21-19-14-8-9-15-20(19)28(27-21)17-11-5-10-16-25/h4,6-9,12-15,22H,5,10-11,16-17H2,1-3H3,(H,26,29) |
Clave InChI |
XRAMUHKDZOPJDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)

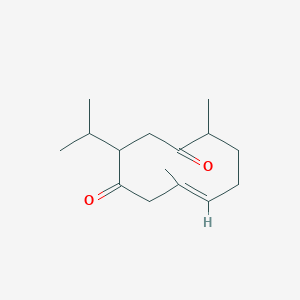
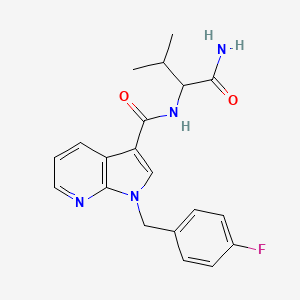
![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)

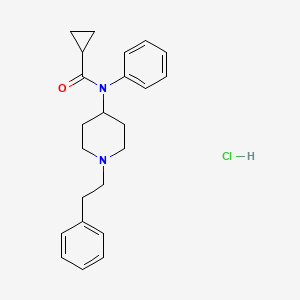
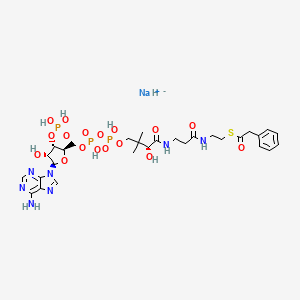
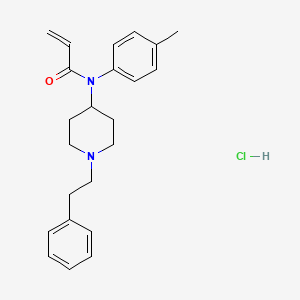
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10779689.png)